molecular formula C15H25NO3S B11016172 4-methoxy-N-(octan-2-yl)benzenesulfonamide

4-methoxy-N-(octan-2-yl)benzenesulfonamide

Cat. No.: B11016172
M. Wt: 299.4 g/mol
InChI Key: IBDPNNULRJITNC-UHFFFAOYSA-N
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Description

4-methoxy-N-(octan-2-yl)benzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a methoxy group attached to a benzene ring, which is further connected to an octan-2-yl group through a sulfonamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(octan-2-yl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with octan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(octan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like sodium methoxide or other nucleophiles in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-(octan-2-yl)benzenesulfonamide.

    Reduction: Formation of N-(octan-2-yl)benzenesulfonamide.

    Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-(octan-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating bacterial infections.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(octan-2-yl)benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 4-methoxy-N-(4-methylphenyl)benzenesulfonamide
  • N-(4-fluorophenyl)-4-methoxybenzenesulfonamide

Uniqueness

4-methoxy-N-(octan-2-yl)benzenesulfonamide is unique due to its specific alkyl chain length (octan-2-yl group), which can influence its lipophilicity and, consequently, its biological activity and solubility. This makes it distinct from other similar compounds with different alkyl or aryl substituents.

Properties

Molecular Formula

C15H25NO3S

Molecular Weight

299.4 g/mol

IUPAC Name

4-methoxy-N-octan-2-ylbenzenesulfonamide

InChI

InChI=1S/C15H25NO3S/c1-4-5-6-7-8-13(2)16-20(17,18)15-11-9-14(19-3)10-12-15/h9-13,16H,4-8H2,1-3H3

InChI Key

IBDPNNULRJITNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NS(=O)(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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